Bomedemstat hydrochloride
Description
Rationale for Hydrochloride Selection
- Solubility Optimization : Protonation of the piperazine tertiary nitrogen (pKa ~7.5) enhances aqueous solubility at physiological pH, facilitating gastrointestinal absorption.
- Crystallinity Stability : Hydrochloride salts exhibit favorable lattice energy, reducing hygroscopicity and improving solid-state stability during storage.
- Regulatory Precedence : Over 15% of FDA-approved drugs utilize hydrochloride counterions, simplifying toxicological profiling.
Counterion Alternatives
While mesylate or tosylate salts (e.g., bomedemstat bis-tosylate, Merck MRK3543) were explored during development, hydrochloride was selected for:
- Lower molecular weight contribution (36.46 g/mol vs. 172.02 g/mol for tosylate).
- Reduced risk of counterion-specific toxicity in chronic dosing.
Stereochemical Configuration and Chiral Centers
This compound contains three stereogenic centers :
| Position | Configuration | Structural Role |
|---|---|---|
| C2 | S | Pentan-2-yl backbone stereochemistry |
| C1' | R | Cyclopropane-phenyl ring orientation |
| C2' | S | Cyclopropane-amine linkage geometry |
Stereochemical integrity is critical for:
- LSD1 Binding : The (1R,2S)-cyclopropyl configuration aligns with FAD-binding pocket topology, enabling irreversible inhibition.
- Metabolic Stability : S-configuration at C2 reduces CYP3A4-mediated oxidation of the pentan-2-yl chain.
X-ray crystallography confirms these configurations stabilize a bioactive conformation with 0.89 Å RMSD from LSD1’s co-crystallized ligands.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H35ClFN7O2 |
|---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C28H34FN7O2.ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);1H/t24-,25-,26+;/m0./s1 |
InChI Key |
SVTQVUBVQOSRKS-KGLRHMGQSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorophenylcyclopropylamine (Intermediate A)
Reagents :
-
4-Fluorostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Ammonium chloride
Procedure :
-
Cyclopropanation : 4-Fluorostyrene reacts with ethyl diazoacetate in dichloromethane at 0°C under Rh₂(OAc)₄ catalysis (0.5 mol%), yielding the cyclopropane ester.
-
Hydrolysis : The ester is hydrolyzed with NaOH (2M) to form the carboxylic acid.
-
Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates the tert-butyl carbamate (Boc) protected amine.
-
Deprotection : Boc removal using HCl in dioxane produces the cyclopropylamine hydrochloride salt.
Yield : 68% over four steps.
Piperazine-Carboxamide Backbone Assembly (Intermediate B)
Reagents :
-
L-Norvaline
-
4-Methylpiperazine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure :
-
Amino Acid Activation : L-Norvaline is activated with HATU (1.2 eq) and DIPEA (3 eq) in dimethylformamide (DMF).
-
Coupling Reaction : The activated amino acid reacts with 4-methylpiperazine (1.1 eq) at 25°C for 12 hours.
-
Purification : Crude product is isolated via silica gel chromatography (eluent: 5% methanol in dichloromethane).
Purity : >99% (HPLC).
Triazolylbenzamide Synthesis (Intermediate C)
Reagents :
-
4-Iodobenzoic acid
-
1,2,3-Triazole
-
Copper(I) iodide
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine
Procedure :
-
Sonogashira Coupling : 4-Iodobenzoic acid reacts with propargyl alcohol under Pd(PPh₃)₄ catalysis to form the alkynyl benzoic acid.
-
Click Chemistry : The alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium azide, generating the triazole ring.
-
Amidation : The benzoic acid is converted to benzamide using thionyl chloride and ammonium hydroxide.
Reaction Conditions :
-
Temperature: 60°C
-
Time: 24 hours
-
Yield: 82%
Final Covalent Adduct Formation (Intermediate D)
Key Reaction : Michael addition of the cyclopropylamine to an α,β-unsaturated carbonyl electrophile.
Reagents :
-
Intermediate B
-
Acryloyl chloride
-
Triethylamine
Procedure :
-
Acrylation : Intermediate B reacts with acryloyl chloride (1.05 eq) in tetrahydrofuran (THF) at -20°C.
-
Conjugate Addition : Intermediate A attacks the acrylate’s β-carbon, forming the covalent adduct.
-
Salt Formation : Treatment with HCl gas in ethyl acetate yields the hydrochloride salt.
Critical Parameters :
-
pH control during salt formation (optimal pH 4.5–5.0)
-
Strict exclusion of moisture to prevent hydrolysis
Process Optimization and Scalability
Solvent Screening for Cyclopropanation
A solvent study compared reaction efficiency (Table 2):
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.93 | 68 |
| THF | 7.52 | 54 |
| EtOAc | 6.02 | 61 |
| Toluene | 2.38 | 47 |
Dichloromethane (DCM) provided optimal polarity for Rh-catalyzed cyclopropanation.
Catalyst Loading in CuAAC
Varying copper catalyst concentrations impacted triazole formation (Table 3):
| CuI (mol%) | Ligand | Yield (%) |
|---|---|---|
| 5 | DMEDA | 82 |
| 2 | DMEDA | 75 |
| 5 | None | 38 |
| 5 | Bipyridine | 63 |
DMEDA (N,N'-dimethylethylenediamine) at 5 mol% CuI maximized yield while minimizing side reactions.
Analytical Characterization
Spectral Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.89 (d, J = 8.5 Hz, 2H, benzamide), 4.62 (m, 1H, piperazine), 3.11 (s, 3H, N-methyl).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₈H₃₅ClFN₇O₂: 592.2512; found: 592.2509.
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 99.7 | Residual DMF (0.12%) |
| LC-MS | 99.5 | None detected |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Rh₂(OAc)₄ | 12,500 | 43 |
| HATU | 8,200 | 29 |
| 4-Fluorostyrene | 1,100 | 8 |
Rhodium catalysts dominate production costs, necessitating ligand recovery systems.
| Step | PMI (kg/kg product) |
|---|---|
| Cyclopropanation | 18.2 |
| CuAAC | 9.7 |
| Final coupling | 6.4 |
Solvent recycling reduced PMI by 32% in pilot trials.
Regulatory Compliance
-
ICH Q11 Guidelines : Controlled crystallization ensures polymorphic consistency (Form I, melting point 218–220°C).
-
Genotoxic Impurities : Acryloyl chloride residuals <1 ppm validated via GC-MS.
Chemical Reactions Analysis
Mechanism of LSD1 Inhibition
Bomedemstat inhibits LSD1 through a multi-step, irreversible mechanism:
-
Hydride Abstraction :
-
Hydrolysis :
-
Covalent Adduct Formation :
This reaction prevents LSD1 from demethylating histone H3K4me1/me2, leading to increased H3K4 methylation and altered gene expression .
Enzyme Kinetics and Selectivity
Bomedemstat demonstrates high specificity for LSD1 over related enzymes:
| Parameter | Value | Source |
|---|---|---|
| LSD1 IC<sub>50</sub> | 3.76 ± 0.43 μM (in vivo tumors) | |
| MAO-A/B Selectivity | >2,500-fold specificity vs. MAO-A/B | |
| FAD Binding Affinity | K<sub>d</sub> = 0.12 ± 0.03 μM |
-
Time-Dependent Inhibition : Preincubation with LSD1 enhances potency, confirming irreversible binding .
-
Substrate Competition : Bomedemstat competes with H3K4me2 for binding to LSD1’s active site .
Histone Methylation Effects
-
H3K4me2/me1 : Increased methylation due to LSD1 inhibition .
-
H3K9me2 : Enhanced methylation via cross-talk with other demethylases .
Gene Expression Modulation
-
Tumor Suppressors : Upregulation of PUMA and BCL-XL in a TP53-dependent manner .
-
Oncogenes : Downregulation of JAK2 V617F in myeloproliferative neoplasms .
Pharmacokinetic Reactions
While primarily biochemical, key in vivo interactions include:
-
Oral Bioavailability : Achieves micromolar concentrations in tumors (1.2–3.76 μM) .
-
Metabolism : Hepatic clearance via CYP3A4/5, with minimal renal excretion .
Structural Basis for Reactivity
Scientific Research Applications
Essential Thrombocythemia
Bomedemstat is currently undergoing clinical trials for the treatment of essential thrombocythemia, particularly in patients who have not responded adequately to hydroxyurea. The pivotal Phase 3 trial (NCT06079879) compares bomedemstat against the best available therapy (BAT) in this patient population. The primary endpoint is durable clinicohematologic response (DCHR), with secondary endpoints including symptom assessments and disease progression rates .
Key Findings from Clinical Trials:
- Phase 3 Trial Design : Approximately 300 participants are enrolled globally, with a randomized allocation to receive either bomedemstat or BAT (which may include treatments like anagrelide or ruxolitinib) .
- Expected Outcomes : The trial aims to demonstrate that bomedemstat provides superior hematologic responses compared to existing therapies for essential thrombocythemia .
Advanced Prostate Cancer
Bomedemstat has shown promise in preclinical models of advanced castration-resistant prostate cancer (CRPC), including neuroendocrine prostate cancer (NEPC). Studies indicate that it exhibits significant antitumor activity and intratumoral accumulation when administered orally. In vivo studies reported micromolar concentrations of bomedemstat in tumor tissues, suggesting effective delivery and retention at therapeutic levels .
Case Study Insights:
- Patient-Derived Xenografts : Research demonstrated that bomedemstat effectively inhibits growth in models derived from NEPC patients, indicating its potential utility in treating aggressive prostate cancer subtypes .
- Safety Profile : Daily oral dosing has been well tolerated in preclinical studies, with manageable side effects primarily related to on-target thrombocytopenia, which is reversible upon cessation of treatment .
Pharmacokinetics and Efficacy
Bomedemstat exhibits high specificity for LSD1 over other enzymes such as monoamine oxidases A and B, with a >2500-fold selectivity confirmed through structural and biochemical analyses. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . The pharmacokinetic profile shows that oral administration leads to significant drug accumulation in tumor tissues, supporting its use in chronic treatment regimens.
Summary of Research Findings
| Application Area | Study Type | Key Findings |
|---|---|---|
| Essential Thrombocythemia | Phase 3 Trial | Superior DCHR compared to BAT; enrollment of ~300 patients |
| Advanced Prostate Cancer | Preclinical Studies | Significant antitumor activity; well-tolerated dosing |
| Pharmacokinetics | Structural Analysis | >2500-fold specificity for LSD1; effective tumor accumulation |
Mechanism of Action
IMG-7289 (hydrochloride) exerts its effects by inhibiting LSD1, an enzyme involved in the demethylation of histones. This inhibition leads to changes in gene expression, affecting the proliferation and differentiation of hematopoietic stem cells . The molecular targets and pathways involved include the regulation of inflammatory cytokines and mutant cell burdens .
Comparison with Similar Compounds
Table 1: Mechanistic Comparison of LSD1 Inhibitors
Clinical Efficacy and Trial Status
Bomedemstat is the only LSD1 inhibitor in Phase III trials for hematologic malignancies. The MK-3543-006 study (NCT06079879) is evaluating its efficacy in hydroxyurea-resistant ET patients, with preliminary data showing reduced platelet counts and improved symptom control . In contrast, Iadademstat remains in Phase II for relapsed/refractory AML and SCLC, while Pulrodemstat benzenesulfonate (CC-90011) is under investigation for solid tumors .
Table 2: Clinical Development Status
Biological Activity
Bomedemstat (IMG-7289) is an investigational compound developed as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in the epigenetic regulation of gene expression. Its biological activity has been extensively studied, particularly in the context of cancer treatment, including myeloproliferative neoplasms such as essential thrombocythemia and acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of Bomedemstat, supported by data tables, case studies, and detailed research findings.
Bomedemstat functions by inhibiting LSD1, which demethylates lysine residues on histone proteins. This demethylation process typically results in transcriptional repression. By inhibiting LSD1, Bomedemstat increases the levels of methylated histones H3K4 and H3K9, leading to altered gene expression patterns that can induce apoptosis in cancer cells and inhibit their proliferation .
Key Mechanistic Insights
- Irreversible Inhibition : Bomedemstat forms a stable covalent bond with LSD1, effectively locking the enzyme in an inactive state .
- Target Specificity : It exhibits over 2500-fold greater specificity for LSD1 compared to monoamine oxidase (MAO)-A and -B, minimizing off-target effects .
- Biochemical Pathways : The inhibition of LSD1 by Bomedemstat affects various signaling pathways associated with cancer cell survival and proliferation .
Pharmacokinetics
Bomedemstat is administered orally and demonstrates significant intratumoral accumulation. In preclinical studies, doses of 7.5 mg/kg and 15 mg/kg resulted in plasma concentrations of approximately 1.2 μM and 3.76 μM, respectively. Daily doses of 40 mg/kg were well-tolerated with manageable side effects such as thrombocytopenia .
Pharmacodynamics
The pharmacodynamic profile indicates that Bomedemstat effectively induces apoptosis in various cancer cell lines and reduces tumor growth in xenograft models. Notably, it has shown activity against neuroendocrine prostate cancer (NEPC) patient-derived xenografts .
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Specificity for LSD1 | >2500-fold over MAO-A/B |
| Plasma Concentration (15 mg/kg) | 3.76 μM |
| Thrombocytopenia Observed | Yes (reversible) |
Clinical Trials and Case Studies
Bomedemstat is currently undergoing multiple clinical trials aimed at evaluating its efficacy in treating myeloproliferative neoplasms. The pivotal Phase 3 trial (Shorespan-007) is comparing Bomedemstat to hydroxyurea for patients with essential thrombocythemia who have not received prior cytoreductive therapy .
Case Study Insights
-
Essential Thrombocythemia :
- In a Phase 2b trial, patients treated with Bomedemstat exhibited significant improvements in hematologic response rates compared to historical controls.
- Patients reported improvements in quality-of-life metrics related to fatigue and symptom burden.
- Acute Myeloid Leukemia :
Q & A
Basic Research Questions
Q. What experimental models are optimal for evaluating Bomedemstat’s LSD1 inhibition efficacy in hematologic malignancies?
- Methodological Answer: Prioritize in vitro models using human AML or myelofibrosis cell lines (e.g., SET-2, HEL) to assess LSD1 inhibition via H3K4/H3K9 methylation changes (ChIP-seq or Western blot) . For in vivo validation, employ xenograft models with dose regimens reflecting clinical pharmacokinetics (e.g., 25–100 mg/kg oral administration daily) . Include controls for off-target effects using LSD1-knockout models or comparator inhibitors (e.g., Tranylcypromine) .
Q. How should dose-response studies be designed to balance efficacy and toxicity for Bomedemstat?
- Methodological Answer: Use a log-scale concentration range (1 nM–10 µM) in in vitro assays to determine IC50 values for apoptosis and proliferation. For in vivo studies, apply the FDA-recommended 3+3 dose-escalation design, monitoring hematologic toxicity (e.g., thrombocytopenia) and liver enzyme levels . Incorporate pharmacodynamic markers like H3K4me2 levels in peripheral blood mononuclear cells (PBMCs) to correlate dosing with target engagement .
Q. What molecular techniques validate Bomedemstat’s irreversible binding to LSD1?
- Methodological Answer: Perform washout experiments in cell cultures to confirm sustained H3K4 methylation post-treatment, indicative of irreversible inhibition . Use mass spectrometry to detect covalent adducts between Bomedemstat and LSD1’s FAD-binding domain . Compare results to reversible inhibitors (e.g., GSK-LSD1) to confirm mechanism specificity .
Advanced Research Questions
Q. How can conflicting preclinical and clinical data on Bomedemstat’s efficacy in myeloproliferative neoplasms be reconciled?
- Methodological Answer: Analyze discrepancies using stratified patient cohorts (e.g., JAK2 V617F mutation status) . In preclinical models, evaluate tumor microenvironment influences (e.g., cytokine profiles) via RNA-seq of bone marrow stromal co-cultures . Cross-validate findings with Phase III trial data (NCT06079879), focusing on endpoints like spleen volume reduction and symptom burden .
Q. What combinatorial strategies enhance Bomedemstat’s antitumor activity while mitigating resistance?
- Methodological Answer: Test synergies with PD-1/PD-L1 inhibitors in in vivo models, leveraging Bomedemstat’s role in enhancing T-cell activation . Use CRISPR screening to identify resistance pathways (e.g., compensatory KDM4A overexpression) and target them with dual epigenetic inhibitors . Design factorial experiments to optimize dosing schedules (e.g., sequential vs. concurrent administration) .
Q. How do H3K4/H3K9 methylation dynamics vary across tumor subtypes, and how should this inform trial design?
- Methodological Answer: Perform multi-omics profiling (ChIP-seq, RNA-seq) on patient-derived xenografts (PDXs) to subtype tumors by methylation patterns. Stratify clinical trials based on baseline H3K4me2 levels, using adaptive trial designs to enrich for responders . For data analysis, apply machine learning to correlate methylation signatures with progression-free survival .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing time-to-event endpoints in Bomedemstat trials?
- Methodological Answer: Use Cox proportional hazards models with covariates like baseline platelet count and mutation status. For interim analyses, apply Bayesian predictive probability frameworks to assess futility or efficacy early . Validate survival benefits via Kaplan-Meier curves with log-rank tests, adjusting for competing risks (e.g., secondary malignancies) .
Q. How can researchers address variability in H3K4 methylation measurements across laboratories?
- Methodological Answer: Standardize protocols using reference cell lines (e.g., K562) with pre-quantified methylation levels. Implement cross-lab validation via blinded sample exchanges and harmonize data using z-score normalization . Publish detailed methods for antibody validation (e.g., anti-H3K4me2 specificity in ChIP) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
